5,7,2'-Trihydroxyflavone mechanism of action in cancer cells
5,7,2'-Trihydroxyflavone mechanism of action in cancer cells
An In-Depth Technical Guide on the Core Mechanisms of Action of 5,7,2'-Trihydroxyflavone in Cancer Cells
Executive Summary
5,7,2'-Trihydroxyflavone is a flavonoid compound that has garnered interest for its potential as an anticancer agent. While research on this specific isomer is emerging, extensive studies on structurally similar trihydroxyflavones, such as apigenin (4',5,7-trihydroxyflavone) and baicalein (5,6,7-trihydroxyflavone), provide a strong predictive framework for its mechanisms of action. This guide synthesizes the current understanding, positing that 5,7,2'-Trihydroxyflavone exerts its anticancer effects through a multi-pronged approach. The core mechanisms include the induction of apoptosis via the intrinsic mitochondrial pathway, induction of cell cycle arrest primarily at the G2/M phase, and the potent inhibition of key pro-survival signaling cascades, including the PI3K/Akt/mTOR, JAK/STAT, and MAPK pathways. Furthermore, its activity is linked to the generation of reactive oxygen species (ROS) and the potential to synergize with other anticancer therapies. This document provides a detailed exploration of these pathways, supported by established experimental protocols and visual diagrams to offer a comprehensive resource for researchers and drug development professionals.
Introduction to 5,7,2'-Trihydroxyflavone
Flavonoids are a large class of polyphenolic secondary metabolites found in plants, known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Trihydroxyflavones, characterized by a C6-C3-C6 backbone with three hydroxyl groups, are a particularly promising subclass.[2] 5,7,2'-Trihydroxyflavone belongs to this group, and like its isomers, it is investigated for its capacity to selectively target cancer cells while exhibiting low toxicity to normal cells.[2][3] The anticancer mechanisms of flavonoids are complex, often involving interference with multiple stages of carcinogenesis, from inhibiting cell proliferation to inducing programmed cell death (apoptosis).[1][4] This guide will dissect these mechanisms, drawing from direct evidence where available and leveraging the extensive data on closely related trihydroxyflavones to build a robust mechanistic model.
Core Anticancer Mechanisms of Action
The efficacy of 5,7,2'-Trihydroxyflavone in cancer therapy appears to stem from its ability to simultaneously disrupt several fundamental cellular processes that are typically dysregulated in cancer.
Induction of Apoptosis
Apoptosis is a regulated process of programmed cell death essential for eliminating damaged or cancerous cells. Flavonoids are potent inducers of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5]
The primary apoptotic mechanism for many flavonoids is the intrinsic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.[6] 5,7,2'-Trihydroxyflavone is proposed to disrupt the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of this family.
The mechanism proceeds as follows:
-
Upregulation of Pro-Apoptotic Proteins : The compound increases the expression of Bax.[7][8]
-
Downregulation of Anti-Apoptotic Proteins : Concurrently, it attenuates the expression of Bcl-2 and Mcl-1.[7][8]
-
Mitochondrial Outer Membrane Permeabilization (MOMP) : The resulting high Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.[9][10]
-
Cytochrome c Release : This permeabilization causes the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[10][11][12]
-
Apoptosome Formation and Caspase Activation : In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (APAF-1), forming the apoptosome, which then activates the initiator caspase-9. Caspase-9 proceeds to activate effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[4][10][13]
Diagram: Intrinsic Apoptotic Pathway
Caption: Intrinsic apoptosis pathway induced by 5,7,2'-Trihydroxyflavone.
Cell Cycle Arrest
Cancer cells are characterized by uncontrolled proliferation resulting from a dysregulated cell cycle. Several flavonoids, including those structurally similar to 5,7,2'-Trihydroxyflavone, have been shown to induce cell cycle arrest, thereby halting this proliferation.[14] The most commonly observed effect is an arrest at the G2/M (Gap 2/Mitosis) transition point.[10][12][15]
This arrest is primarily mediated by the modulation of key cell cycle regulatory proteins:
-
Cyclin B1 : The levels of Cyclin B1, a crucial protein for entry into mitosis, are decreased.[10]
-
Cdc2 (CDK1) : The phosphorylation of Cdc2, the kinase partner of Cyclin B1, is induced. Phosphorylation at inhibitory sites renders the Cyclin B1/Cdc2 complex inactive, preventing the cell from proceeding into mitosis.[10]
By arresting cells in the G2/M phase, the compound prevents them from dividing and can make them more susceptible to apoptosis-inducing signals.
Inhibition of Pro-Survival Signaling Pathways
The survival and proliferation of cancer cells are heavily dependent on the constitutive activation of various signaling pathways. 5,7,2'-Trihydroxyflavone and its analogs are known to inhibit several of these critical cascades.
The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, particularly STAT3, is often constitutively active in many cancers, driving the expression of genes involved in proliferation and survival.[16][17]
-
Mechanism of Inhibition : Flavonoids can inhibit the phosphorylation of STAT3 at Tyrosine 705, which is essential for its activation.[16][18] This may occur through the inhibition of upstream kinases like JAK2.[16][19]
-
Downstream Effects : The inhibition of STAT3 activation leads to the downregulation of its target genes, including the anti-apoptotic proteins Bcl-2 and Bcl-xL, further sensitizing the cells to apoptosis.[16][20]
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism that is frequently hyperactivated in cancer.[21]
-
Mechanism of Inhibition : Apigenin, a close analog, has been shown to block the PI3K/Akt pathway.[6] This inhibition prevents the phosphorylation and activation of Akt.
-
Downstream Effects : Inactivating Akt has several consequences: it can promote the activity of pro-apoptotic proteins and inhibit the mTOR complex, which is a master regulator of protein synthesis and cell growth.[6][9] This leads to decreased cell proliferation and the induction of autophagy.[6]
Generation of Reactive Oxygen Species (ROS)
While flavonoids are often known as antioxidants, some can act as pro-oxidants in the specific microenvironment of cancer cells, which often have a compromised redox balance.[11]
-
Mechanism : Treatment with flavonoid derivatives can lead to an increase in intracellular ROS levels.[3][11]
-
Consequences : This ROS generation can cause oxidative stress, leading to DNA damage and triggering mitochondrial membrane perturbation, which feeds into the intrinsic apoptosis pathway.[11][22][23] The ROS-induced stress can also activate other cell death mechanisms and stress-related kinases like JNK.[5][11]
Diagram: Overall Mechanism of Action
Caption: Overview of the multi-targeted anticancer action of 5,7,2'-Trihydroxyflavone.
Synergistic Potential with TRAIL Therapy
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a therapeutic agent that selectively induces apoptosis in cancer cells.[7][8] However, many cancer cell lines develop resistance. Studies on 5,7-dihydroxyflavone (chrysin) have shown that it can sensitize cancer cells to TRAIL-induced apoptosis.[7][8]
The mechanism involves:
-
Downregulation of Anti-Apoptotic Proteins : The flavonoid reduces the levels of IAP (Inhibitor of Apoptosis Proteins) family members like XIAP and Survivin, as well as Bcl-2 and Mcl-1.[7]
-
Inhibition of Survival Signals : It reduces the phosphorylation of Akt and STAT3, weakening the anti-apoptotic signals that contribute to TRAIL resistance.[7][8]
This synergistic effect suggests that 5,7,2'-Trihydroxyflavone could be a valuable component of combination therapies, overcoming resistance and enhancing the efficacy of targeted agents.
Experimental Methodologies
To validate the mechanisms described above, a series of well-established in vitro assays are required.
Cell Viability Assay (MTT)
-
Causality : This assay is the first step to determine the cytotoxic effect of the compound and to calculate its IC50 (half-maximal inhibitory concentration) value, which is essential for determining appropriate concentrations for subsequent mechanistic studies.
-
Protocol :
-
Cell Seeding : Seed cancer cells (e.g., HepG2, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Treatment : Treat the cells with serially diluted concentrations of 5,7,2'-Trihydroxyflavone (e.g., 1-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Detection by Annexin V-FITC/PI Staining
-
Causality : This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing definitive evidence of apoptosis induction.
-
Protocol :
-
Treatment : Culture cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting : Harvest cells by trypsinization and wash twice with cold PBS.
-
Staining : Resuspend approximately 1x10^5 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. (Annexin V-/PI- = viable; Annexin V+/PI- = early apoptosis; Annexin V+/PI+ = late apoptosis/necrosis).
-
Western Blotting for Protein Expression
-
Causality : This technique is crucial for validating the proposed mechanism of action at the protein level by detecting changes in the expression or phosphorylation state of key proteins in the apoptotic and signaling pathways.
-
Protocol :
-
Protein Extraction : Treat cells as described above, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-STAT3, STAT3, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).
-
Diagram: Western Blotting Workflow
Caption: Standard experimental workflow for Western Blotting analysis.
Conclusion and Future Directions
5,7,2'-Trihydroxyflavone demonstrates significant potential as an anticancer therapeutic by targeting multiple core vulnerabilities of cancer cells. Its ability to induce apoptosis, halt the cell cycle, and suppress critical survival signaling pathways provides a robust foundation for its antitumor activity. The compound's pro-oxidant effects within the tumor microenvironment and its capacity to synergize with other treatments further enhance its therapeutic promise.
Future research should focus on validating these predicted mechanisms specifically for the 5,7,2'-hydroxy isomer in a broad range of cancer cell lines. In vivo studies using xenograft models are essential to confirm its efficacy and assess its safety profile.[7] Furthermore, structure-activity relationship studies could help optimize the flavonoid backbone to develop even more potent and selective anticancer agents for clinical translation.[2]
References
- Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. MDPI.
- Pharmacological Properties of 4', 5, 7-Trihydroxyflavone (Apigenin)
- Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin)
- Six Selected Flavones and Their Related Signaling Pathways Th
- 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Rel
- 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. PubMed.
- 5,6-Dihydroxy-3,7,4'-trimethoxyflavonol induces G2/M cell cycle arrest and apoptosis in human hep
- Anti-Cancer Effect of Novel Hydroxy Flavons on Human Cancer Cell In vitro and In silico. AWS.
- 5-Methoxyflavanone induces cell cycle arrest at the G2/M phase, apoptosis and autophagy in HCT116 human colon cancer cells. PubMed.
- 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Rel
- Flavonoids in Cancer and Apoptosis. PMC - PubMed Central.
- ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENER
- 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle. PMC - NIH.
- Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. PMC - PubMed Central.
- ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENER
- 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced Cell Death in Human Leukemia Cells Is Dependent on Caspases and Activates the MAPK P
- 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. PLOS One.
- (PDF) 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells.
- 3,5,7-trihydroxyflavone restricts proliferation of androgen-independent human prostate adenocarcinoma cells by inducing ROS-mediated apoptosis and reduces tumour growth. PubMed.
- Amentoflavone triggers cell cycle G2/M arrest by interfering with microtubule dynamics and inducing DNA damage in SKOV3 cells. PubMed Central.
- Blockade of STAT3 Signaling Contributes to Anticancer Effect of 5-Acetyloxy-6,7,8,4'-Tetra-Methoxyflavone, a Tangeretin Derivative, on Human Glioblastoma Multiforme Cells. PubMed.
- Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling P
- Dietary compounds as potent inhibitors of the signal transducers and activators of transcription (STAT) 3 regulatory network.
- [PDF] 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | Semantic Scholar. Semantic Scholar.
- Small molecule inhibitors of Stat3 signaling p
- Blockade of STAT3 Signaling Contributes to Anticancer Effect of 5-Acetyloxy-6,7,8,4′-Tetra-Methoxyflavone, a Tangeretin Derivative, on Human Glioblastoma Multiforme Cells. MDPI.
Sources
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 5,6-Dihydroxy-3,7,4'-trimethoxyflavonol induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]
- 14. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amentoflavone triggers cell cycle G2/M arrest by interfering with microtubule dynamics and inducing DNA damage in SKOV3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Blockade of STAT3 Signaling Contributes to Anticancer Effect of 5-Acetyloxy-6,7,8,4'-Tetra-Methoxyflavone, a Tangeretin Derivative, on Human Glioblastoma Multiforme Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. rvaprostatecancersupport.org [rvaprostatecancersupport.org]
- 21. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. [PDF] 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | Semantic Scholar [semanticscholar.org]
